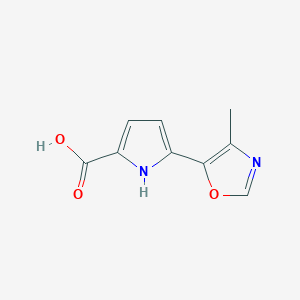![molecular formula C22H24N3Na2O7S+ B14785874 Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)
Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ertapenem (disodium) is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . Ertapenem is particularly used for treating intra-abdominal infections, community-acquired pneumonia, pelvic infections, and diabetic foot infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ertapenem (disodium) involves several steps, including the synthesis of the core carbapenem structure and subsequent modifications to introduce the desired functional groups. One common method involves the use of sodium bicarbonate to stabilize the active substance during the lyophilization process . The crude product is dissolved in water using sodium bicarbonate, followed by purification using column chromatography and subsequent lyophilization .
Industrial Production Methods
Industrial production of Ertapenem (disodium) typically involves large-scale synthesis using similar methods as described above. The process includes the preparation of the active pharmaceutical ingredient (API) in a controlled environment to ensure purity and stability. The final product is formulated as a lyophilized powder using sodium bicarbonate and control of pH to stabilize the active substance .
Analyse Chemischer Reaktionen
Types of Reactions
Ertapenem (disodium) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The hydrolysis of the beta-lactam ring is a common reaction that occurs during the metabolism of the compound .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Ertapenem (disodium) include sodium bicarbonate, water for injection, and various solvents for purification . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of Ertapenem (disodium) include its hydrolyzed derivatives and other metabolites that result from the breakdown of the beta-lactam ring .
Wissenschaftliche Forschungsanwendungen
Ertapenem (disodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat various bacterial infections, including complicated intra-abdominal infections, complicated skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections . It is also used in the prophylaxis of surgical site infections following elective colorectal surgery .
In chemistry, Ertapenem (disodium) is studied for its unique chemical structure and reactivity, particularly its beta-lactam ring, which is a key feature of many antibiotics . In biology, it is used to study the mechanisms of bacterial resistance and the development of new antibiotics .
Wirkmechanismus
Ertapenem (disodium) exhibits a bactericidal mode of action by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . These proteins are essential for bacterial cell wall synthesis. By inhibiting PBPs, Ertapenem (disodium) interferes with the lengthening and strengthening of the peptidoglycan portion of the bacterial cell wall, leading to cell lysis and death . It has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5 in Escherichia coli, with preferential binding to PBPs 2 and 3 .
Vergleich Mit ähnlichen Verbindungen
Ertapenem (disodium) is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem . While all three compounds share a broad spectrum of antimicrobial activity, Ertapenem (disodium) is unique in its once-daily dosing regimen and its stability against beta-lactamase enzymes . it is less active against non-fermenters such as Pseudomonas species compared to imipenem and meropenem .
Similar Compounds
Imipenem: A carbapenem antibiotic co-administered with cilastatin to inhibit renal dehydropeptidase I.
Meropenem: A carbapenem antibiotic with a broad spectrum of activity and resistance to dehydropeptidase I hydrolysis.
Ertapenem (disodium) stands out due to its convenient dosing schedule and its effectiveness against a wide range of bacterial infections, making it a valuable option in the treatment of various infections.
Eigenschaften
Molekularformel |
C22H24N3Na2O7S+ |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-1 |
InChI-Schlüssel |
KMVRATCHVMUJHM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785810.png)
![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)


![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)

![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)

